molecular formula C9H12Cl3N B1447518 (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride CAS No. 742107-61-5

(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

Cat. No.: B1447518
CAS No.: 742107-61-5
M. Wt: 240.6 g/mol
InChI Key: FEEGTQCAUBOZDI-SBSPUUFOSA-N
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Description

(1R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride is a chiral primary amine hydrochloride salt with the molecular formula C₉H₁₁Cl₂N·HCl and a molecular weight of 244.56 g/mol (calculated from molecular formula). Its stereochemistry is defined by the (1R) configuration, and it features a 3,4-dichlorophenyl substituent attached to a propylamine backbone. The compound’s SMILES notation is CCC@HN, and its InChIKey is VBWRNUHVGFPJRG-SECBINFHSA-N .

Properties

IUPAC Name

(1R)-1-(3,4-dichlorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEGTQCAUBOZDI-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742107-61-5
Record name (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride
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Preparation Methods

Asymmetric Synthesis Approach

The primary method for preparing (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride involves asymmetric synthesis to ensure the desired (R)-enantiomer is obtained with high stereochemical purity. This typically includes:

  • Starting Materials:

    • 3,4-dichlorophenyl derivatives (such as 3,4-dichlorophenylpropanoic acid or related intermediates)
    • Chiral catalysts or chiral auxiliaries to induce enantioselectivity
  • General Synthetic Route:

    • Formation of the chiral intermediate: The synthesis often begins with an asymmetric reduction or addition reaction to create the chiral center at the 1-position of the propan-1-amine chain.
    • Conversion to amine: The intermediate alcohol or ketone is converted to the amine via reductive amination or other amination methods.
    • Salt formation: The free amine is reacted with hydrochloric acid to form the hydrochloride salt, improving stability and crystallinity.

Key Reaction Conditions and Reagents

  • Asymmetric Catalysts: Use of chiral catalysts such as chiral ligands in metal-catalyzed hydrogenation or asymmetric addition reactions is common to achieve enantiomeric excess.
  • Reducing Agents: Sodium cyanoborohydride or catalytic hydrogenation under chiral conditions for reductive amination steps.
  • Solvents: Anhydrous solvents like tetrahydrofuran (THF), ethanol, or methanol are typically used under controlled temperature (0–5°C) to maintain stereochemical integrity.

Detailed Research Findings and Data

Purity and Stereochemical Control

  • Processes described in patent literature for related compounds (e.g., sertraline hydrochloride, a structurally related chiral amine) emphasize controlling pH, temperature, and reducing agent choice to minimize impurities such as dehalo-impurities and racemization.
  • High-performance liquid chromatography (HPLC) is used to confirm purity, aiming for >99% enantiomeric purity and minimal impurities (<0.1% by HPLC).

Comparative Table of Preparation Steps

Step No. Process Description Key Reagents/Conditions Outcome/Notes
1 Asymmetric formation of chiral intermediate Chiral catalyst, 3,4-dichlorophenyl precursor, solvent (THF) High enantiomeric excess intermediate
2 Conversion to amine Reductive amination (NaBH3CN, NH3 or amine source) Formation of (R)-1-(3,4-dichlorophenyl)propan-1-amine
3 Hydrochloride salt formation Treatment with HCl in ethanol or methanol Stable hydrochloride salt with improved purity

Notes on Industrial and Laboratory Scale Preparation

  • Laboratory Scale: The synthesis is often performed stepwise with careful control of stereochemistry and purification by crystallization or chromatography.
  • Industrial Scale: Continuous flow synthesis and catalytic asymmetric hydrogenations are favored to improve yield, reproducibility, and enantiomeric purity. Control of reaction parameters such as temperature, pH, and solvent choice is critical to minimize side products and impurities.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, tertiary amines, and various substituted phenyl derivatives.

Scientific Research Applications

(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, serving as an intermediate in various synthetic pathways.

Mechanism of Action

The mechanism of action of (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to modulate the activity of neurotransmitter systems, particularly those involving dopamine and serotonin, by binding to their respective receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dichlorophenyl Substitutions

Sertraline Hydrochloride Impurities

Sertraline, a widely used SSRI, shares the 3,4-dichlorophenyl group but incorporates a tetralin (1,2,3,4-tetrahydronaphthalene) ring system. Key impurities and related compounds include:

  • (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthalenamine hydrochloride (CAS 79645-15-1):
    • Structural difference : Tetralin ring vs. propylamine chain.
    • Impact : The tetralin ring enhances rigidity and π-π stacking interactions, critical for serotonin transporter (SERT) binding.
    • Application : Used as a reference standard in pharmaceutical quality control .
4-Chloro Bupropion Hydrochloride
  • Structure: 2-(tert-Butylamino)-1-(3,4-dichlorophenyl)propan-1-one hydrochloride (CAS 1346598-72-8). Key difference: Ketone group replaces the primary amine. Impact: The ketone increases lipophilicity and alters metabolic pathways (e.g., reduced amine-mediated hepatic clearance). Application: Investigated as a metabolite or analog of bupropion, a norepinephrine-dopamine reuptake inhibitor (NDRI) .

Halogen-Substituted Propylamine Derivatives

1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride
  • Structure: Fluorine replaces chlorine at the 3,4-positions.
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine Hydrochloride
  • Structure: Methoxy groups replace chlorines. Impact: Methoxy’s electron-donating nature reduces electrophilicity, decreasing interactions with electron-deficient binding pockets (e.g., monoamine transporters) .

Chiral Propylamine Derivatives with Rigid Backbones

Indatraline Hydrochloride
  • Structure: (1R,3S)-rel-3-(3,4-Dichlorophenyl)-2,3-dihydro-N-methyl-1H-inden-1-amine hydrochloride. Key difference: Indane ring introduces conformational restraint. Impact: Enhanced selectivity for dopamine/norepinephrine transporters over SERT, as seen in its pharmacological profile .

Physicochemical and Pharmacological Comparison

Compound Name Molecular Formula Key Functional Groups Halogen Substituents Stereochemistry Biological Activity (If Known) Reference
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl C₉H₁₁Cl₂N·HCl Primary amine, dichlorophenyl Cl (3,4-) (1R) Unknown (No literature data)
Sertraline HCl Impurity G C₁₇H₁₇Cl₂N·HCl Tetralin ring, methylamine Cl (3,4-) (1R,4S) SSRI impurity; binds SERT
4-Chloro Bupropion HCl C₁₃H₁₇Cl₂NO·HCl Ketone, tert-butylamine Cl (3,4-) N/A NDRI analog; inhibits dopamine reuptake
(S)-1-(3,5-Dimethoxyphenyl)propan-1-amine HCl C₁₄H₂₇NO₄·HCl Methoxy groups None (S) Unknown (Structural analog)

Key Observations and Implications

Stereochemistry : The (1R) configuration may confer selectivity for specific enantiomer-sensitive targets, as seen in sertraline’s (1S,4S) isomer .

Structural Rigidity : Compounds with rigid backbones (e.g., tetralin or indane rings) exhibit enhanced receptor affinity due to reduced conformational entropy .

Biological Activity

(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₂Cl₂N·HCl
  • Molecular Weight : Approximately 240.55 g/mol
  • Chirality : The compound exhibits chirality, which may influence its biological interactions and pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has been identified as a selective inhibitor of cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. This inhibition can lead to altered drug metabolism and potential drug-drug interactions.
  • Receptor Modulation : Research indicates that it may modulate neurotransmitter receptors, suggesting potential applications in treating neurological disorders.

Antimicrobial Activity

Studies have demonstrated that derivatives of the compound exhibit significant antimicrobial properties. For example, certain analogs showed effective inhibition against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. It has been investigated for its antidepressant-like activity in preclinical models, indicating a role in the modulation of mood-related pathways.

Case Studies

  • Cytochrome P450 Inhibition : A study highlighted the impact of this compound on CYP enzyme activity. The results showed significant inhibition rates for CYP1A2 and CYP2D6 when co-administered with other medications, emphasizing the need for careful consideration in polypharmacy scenarios.
  • Neuropharmacological Research : In a mouse model for depression, administration of the compound resulted in increased locomotor activity and enhanced serotonin levels in the brain, suggesting antidepressant-like effects.

Table 1: Biological Activities of this compound

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of CYP1A2 and CYP2D6
AntimicrobialMIC values ranging from 0.22 to 0.25 μg/mL
NeuropharmacologicalIncreased serotonin levels; antidepressant effects

Q & A

(Basic) What are the established synthetic routes for (1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride?

Synthesis typically involves multi-step processes, including chiral resolution or asymmetric catalysis to achieve the desired (R)-enantiomer. Key steps may include:

  • Amination of 3,4-dichlorophenylpropanone via reductive amination using chiral catalysts or resolving agents.
  • Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., ethanol) .
  • Purification via recrystallization or chiral chromatography to enhance enantiomeric purity .

(Advanced) How can enantiomeric purity be optimized during synthesis to avoid racemization?

  • Chiral catalysts : Use transition-metal catalysts with chiral ligands (e.g., BINAP) for asymmetric hydrogenation of ketone intermediates.
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers.
  • Analytical validation : Monitor enantiomeric excess (ee) using chiral HPLC with columns like Chiralpak AD-H or OD-H, referencing collision cross-section (CCS) data for method optimization .

(Basic) What spectroscopic and computational methods are used for structural characterization?

  • NMR : 1^1H and 13^13C NMR to confirm the aromatic dichlorophenyl group and chiral center (δ ~4.0–4.5 ppm for the methine proton) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion [M+H]+ at m/z 204.03414 .
  • Computational modeling : Density Functional Theory (DFT) to predict IR spectra and CCS values (e.g., 140.2 Ų for [M+H]+) using tools like MOBCAL .

(Advanced) How can collision cross-section (CCS) predictions enhance analytical method development?

CCS values derived from ion mobility spectrometry (IMS) are critical for distinguishing stereoisomers. For example:

Adductm/zPredicted CCS (Ų)
[M+H]+204.03414140.2
[M+Na]+226.01608154.3
These values aid in method development for chiral separations and impurity profiling .

(Basic) What safety precautions are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride fumes.
  • Storage : Keep in a dry, cool environment to prevent decomposition. Refer to precautionary codes (e.g., P261: avoid breathing dust) from analogous compounds .

(Advanced) How can researchers resolve contradictions in reported biological activities of this compound?

  • Meta-analysis : Compare studies using standardized assays (e.g., receptor binding affinity tests).
  • Structural analogs : Analyze activity trends in derivatives (e.g., fluorophenyl or difluorophenyl analogs) to identify structure-activity relationships (SARs) .
  • Dose-response studies : Replicate experiments under controlled conditions to validate discrepancies .

(Basic) What are the key structural features influencing reactivity and stability?

  • Electron-withdrawing groups : The 3,4-dichlorophenyl moiety increases electrophilicity, affecting nucleophilic substitution reactions.
  • Chiral center : The (R)-configuration dictates stereoselective interactions with biological targets .
  • Hydrochloride salt : Enhances aqueous solubility and crystallinity compared to the free base .

(Advanced) What strategies are effective for impurity profiling in this compound?

  • Stability-indicating methods : Use reverse-phase UPLC with PDA detection (e.g., BEH C18 column, 1.7 µm) to separate degradants like oxidation products or diastereomers .
  • Forced degradation : Expose the compound to heat, light, and acidic/alkaline conditions to identify labile sites.
  • Reference standards : Compare impurities with certified materials (e.g., diastereomer isomer-1 and isomer-2) .

(Advanced) How does stereochemistry influence receptor binding and pharmacokinetics?

  • Enantioselectivity : The (R)-enantiomer may exhibit higher affinity for serotonin or dopamine receptors due to spatial compatibility with binding pockets.
  • Metabolic stability : Use in vitro assays (e.g., liver microsomes) to compare enantiomer-specific clearance rates.
  • Molecular docking : Simulate interactions with homology-modeled receptors to rationalize activity differences .

(Basic) What formulation considerations are critical for in vivo studies?

  • Solubility : Use co-solvents (e.g., DMSO:water mixtures) or cyclodextrin complexes to enhance bioavailability.
  • Dosage forms : Prepare lyophilized powders for intravenous administration or lipid-based nanoparticles for oral delivery.
  • Stability testing : Monitor pH-dependent degradation using accelerated stability protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride
Reactant of Route 2
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(1R)-1-(3,4-dichlorophenyl)propan-1-amine hydrochloride

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